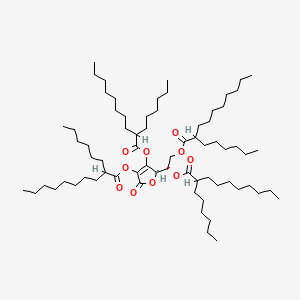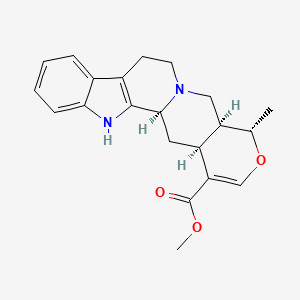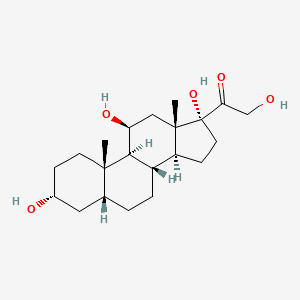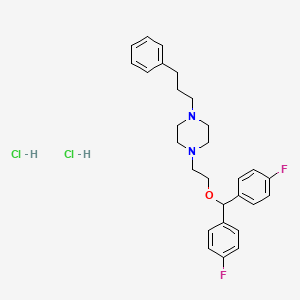
Vanoxerine dihydrochloride
説明
Vanoxerine dihydrochloride, also known as GBR-12909, is an investigational dopamine transporter antagonist . It was synthesized in the late 1970s and developed as a potential treatment for depression . It was later evaluated as a potential treatment for cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine . More recently, vanoxerine was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel .
Molecular Structure Analysis
The molecular formula of Vanoxerine dihydrochloride is C28H34Cl2F2N2O . The molecular weight is 523.49 g/mol . The IUPAC name is 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride .
Physical And Chemical Properties Analysis
Vanoxerine dihydrochloride appears as a solid . The melting point is approximately 221 °C .
科学的研究の応用
Cardiohemodynamic and Arrhythmogenic Effects
- Application in Atrial Fibrillation : Vanoxerine has been developed as a candidate compound for treating atrial fibrillation. Studies have shown that vanoxerine can alter heart rate, cardiac output, and ventricular refractoriness, suggesting its potential in managing atrial fibrillation. However, its effects on ventricular repolarization and atrial refractoriness indicate a possible risk for arrhythmias like torsade de pointes, making it less promising as an anti-atrial fibrillatory drug (Hagiwara-Nagasawa et al., 2020).
Cellular Mechanism as an Antiarrhythmic
- Blocking Cardiac Potassium, Calcium, and Sodium Channels : Vanoxerine has been found to block the hERG (hKv11.1) cardiac potassium channel, which is crucial for heart rhythm regulation. This blocking ability might also extend to cardiac calcium and sodium currents. This property underpins its potential as an antiarrhythmic drug, especially for atrial fibrillation treatment (Lacerda et al., 2010).
Multiple Ion Channel Effects and Cardiac Risk
- Repositioning for Atrial Fibrillation and Flutter Treatment : Originally trialed for Parkinsonism, depression, and cocaine addiction, vanoxerine's potent blocking of the hERG channel and lack of serious adverse events have led to its repositioning for treating atrial fibrillation and flutter. Its effects on various ion channels and the absence of proarrhythmia markers for Torsade de Pointes (TdP) make it a candidate for these cardiac conditions (Obejero-Paz et al., 2015).
Treatment of Hepatocellular Carcinoma
- Inhibition of Cyclin-Dependent Kinases : Vanoxerine dihydrochloride has been identified as a CDK2/4/6 triple-inhibitor, making it a potent cytotoxic agent in hepatocellular carcinoma cells. This discovery positions vanoxerine as a novel therapeutic strategy for treating hepatocellular carcinoma, highlighting its role beyond cardiac applications (Zhu et al., 2021).
Anti-Mycobacterial Activity
- Disruption of Membrane Electric Potential in Mycobacteria : Recent research has identified vanoxerine as an effective agent against mycobacteria, causing membrane depolarization and inhibiting mycobacterial efflux. Its low resistance level and membrane-targeting action make it a promising candidate for treating tuberculosis and related infections (Kingdon et al., 2023).
Safety And Hazards
特性
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSKSYCRFWIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042570 | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanoxerine dihydrochloride | |
CAS RN |
67469-78-7 | |
| Record name | Vanoxerine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanoxerine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VANOXERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



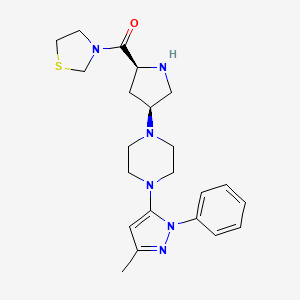
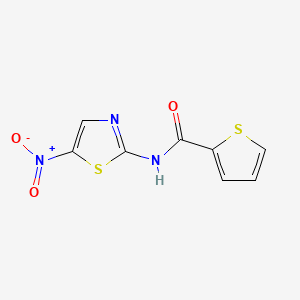
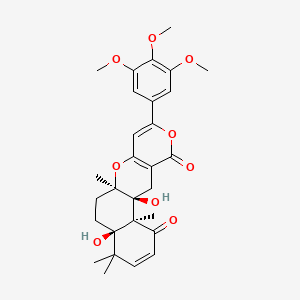
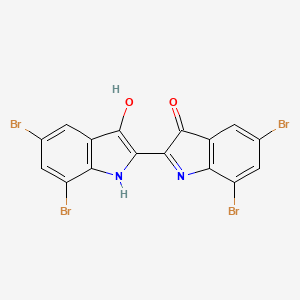
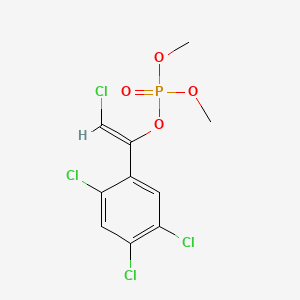
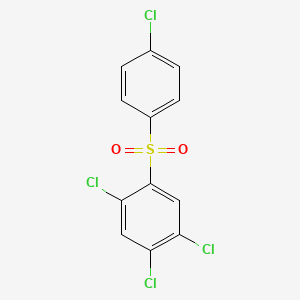
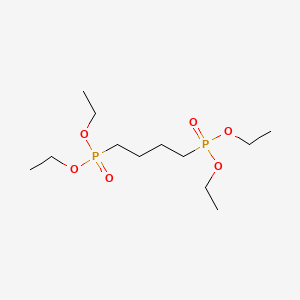
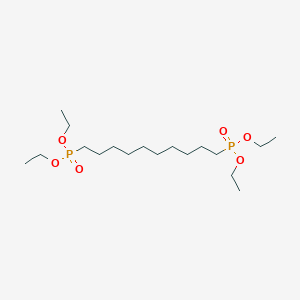
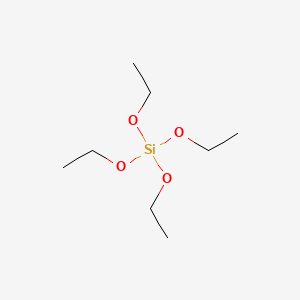

![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)
